Phenol, 2-(di-4-morpholinylmethyl)-4-nitro-
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Overview
Description
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- is a complex organic compound characterized by the presence of a phenol group substituted with a nitro group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- typically involves multi-step organic reactions. One common method includes the nitration of phenol to introduce the nitro group, followed by the alkylation of the phenol derivative with a morpholine-containing reagent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to quinone derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, quinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(di-4-morpholinylmethyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Phenol, 4-nitro-: Lacks the morpholine moiety, affecting its solubility and interaction with biological targets.
Uniqueness
Phenol, 2-(di-4-morpholinylmethyl)-4-nitro- is unique due to the combination of the nitro group and the morpholine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
165402-16-4 |
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Molecular Formula |
C15H21N3O5 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
2-(dimorpholin-4-ylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C15H21N3O5/c19-14-2-1-12(18(20)21)11-13(14)15(16-3-7-22-8-4-16)17-5-9-23-10-6-17/h1-2,11,15,19H,3-10H2 |
InChI Key |
MDJXYRSEWSVFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=C(C=CC(=C2)[N+](=O)[O-])O)N3CCOCC3 |
Origin of Product |
United States |
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